molecular formula C13H12F3N5O2S B2829014 N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide CAS No. 321538-15-2

N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide

Cat. No.: B2829014
CAS No.: 321538-15-2
M. Wt: 359.33
InChI Key: PGGBYHUQYASPMG-UHFFFAOYSA-N
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Description

“N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methylbenzenesulfonohydrazide” is a chemical compound with the CAS Number: 321538-15-2. It has a molecular weight of 359.33 . The compound is solid in physical form .


Chemical Reactions Analysis

While the specific chemical reactions involving “N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methylbenzenesulfonohydrazide” are not detailed in the sources, related compounds undergo various chemical reactions. For instance, a Pd-catalyzed coupling reaction was mentioned in one source .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and conformational studies of pyrazole derivatives are explored, highlighting the molecular and crystal structure determinations through single crystal X-ray diffraction and computational methods. These studies offer insights into the design and optimization of new pyrazole-based compounds for various applications (P. Channar et al., 2019).

Catalysis and Reaction Mechanisms

Research on N-heterocyclic carbenes derived from triazolium salts demonstrates their effectiveness in generating homoenolate species from alpha,beta-unsaturated aldehydes, leading to the synthesis of pyrazolidinones. This illustrates the compound's role in catalysis and its potential for developing new synthetic methodologies (A. Chan & K. Scheidt, 2008).

Antitumor Activity

A study outlines an efficient method for obtaining novel pyrazole derivatives, which exhibited significant effects against cancer cell lines in a mouse tumor model, underscoring the potential of pyrazole-based compounds in developing anticancer therapies (I. Nassar et al., 2015).

Catalytic Applications in Organic Synthesis

Investigations into the use of nano α-Al2O3 supported catalysts for the synthesis of tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazole derivatives highlight the role of pyrazole-based compounds in facilitating environmentally benign synthetic routes (B. Maleki & S. S. Ashrafi, 2014).

Synthesis and Evaluation of Anti-inflammatory Compounds

A series of 1,5-diarylpyrazole derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase-2, providing a foundation for the development of new anti-inflammatory drugs. This work emphasizes the therapeutic potential of pyrazole-based sulfonamides (T. Penning et al., 1997).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It also has the signal word “Warning” according to its safety information .

Properties

IUPAC Name

N'-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O2S/c1-20-12(10(8-17)11(18-20)13(14,15)16)21(2)19-24(22,23)9-6-4-3-5-7-9/h3-7,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGBYHUQYASPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)N(C)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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